molecular formula C14H25NO4 B061326 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid CAS No. 165947-29-5

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid

Cat. No. B061326
CAS RN: 165947-29-5
M. Wt: 271.35 g/mol
InChI Key: ROTYORSNVMSVPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves multi-step organic reactions, including cycloadditions, which are crucial for forming the cyclohexane ring. For instance, [4 + 2] cycloaddition reactions, as demonstrated by Kozmin, He, and Rawal (2003), are fundamental in the construction of cyclohexene derivatives from precursors like 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate, leading to various cyclohexenone products (Kozmin, He, & Rawal, 2003).

Molecular Structure Analysis

The molecular structure of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid and its derivatives is characterized by X-ray crystallography and NMR studies. These techniques confirm the cyclohexane ring's chair conformation and the stereochemistry of substituents, which are critical for the compound's reactivity and interaction with other molecules. Valle et al. (1988) provided insights into the conformational behavior of similar cyclohexane derivatives in crystallographic studies (Valle et al., 1988).

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

This compound has relevance in the field of chemical synthesis, especially in the creation of cyclohexene derivatives and their subsequent applications. For example, in the study of cycloaddition reactions, similar compounds are used to synthesize cyclohexenone derivatives, demonstrating their utility in constructing complex chemical structures through Diels–Alder reactions. This method is critical for producing compounds with potential applications in medicinal chemistry and materials science (Kozmin, He, & Rawal, 2003).

Mechanism of Action

Target of Action

It is known to belong to the class of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various coupling and oxidation reactions.", "Starting Materials": [ "2-tert-Butoxy-2-oxoacetic acid", "Cyclohexanone", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2-tert-Butoxy-2-oxoacetic acid with NHS and DIC to form 2-tert-Butoxy-2-oxoethyl-N-hydroxysuccinimide ester in DMF solvent.", "Step 2: Addition of cyclohexanone to the above reaction mixture and reaction in the presence of TEA to form 4-{[(2-tert-Butoxy-2-oxoethyl)oxy]methyl}cyclohexanone.", "Step 3: Reduction of the ketone group in the above compound using sodium borohydride in ethanol solvent to form 4-{[(2-tert-Butoxy-2-hydroxyethyl)oxy]methyl}cyclohexanone.", "Step 4: Protection of the hydroxyl group in the above compound with TBDMS chloride and imidazole in DMF solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)oxy]methyl}cyclohexanone.", "Step 5: Deprotection of the carboxylic acid group in the above compound using hydrochloric acid in dioxane solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone.", "Step 6: Coupling of the above compound with cyclohexylamine in DMF solvent in the presence of DIC and TEA to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone-1-carboxylic acid.", "Step 7: Deprotection of the TBDMS group in the above compound using TBAF in THF solvent to form the final product, 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid." ] }

CAS RN

165947-29-5

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18)

InChI Key

ROTYORSNVMSVPG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O

Origin of Product

United States

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